2-Propanol, 1-iodo-3-phenoxy-
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Overview
Description
2-Propanol, 1-iodo-3-phenoxy- is an organic compound with the molecular formula C9H11IO2 It is a derivative of 2-propanol, where the hydrogen atom on the first carbon is replaced by an iodine atom, and the hydrogen atom on the third carbon is replaced by a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-iodo-3-phenoxy- typically involves the reaction of 1-phenoxy-2-propanol with iodine in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The reaction can be represented as follows:
C9H12O2+I2→C9H11IO2+HI
Industrial Production Methods
Industrial production of 2-Propanol, 1-iodo-3-phenoxy- may involve large-scale iodination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-iodo-3-phenoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Substitution: Formation of 1-phenoxy-2-propanol or 1-amino-3-phenoxy-2-propanol.
Oxidation: Formation of 1-phenoxy-2-propanone.
Reduction: Formation of 1-phenoxypropane.
Scientific Research Applications
2-Propanol, 1-iodo-3-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-iodo-3-phenoxy- involves its interaction with molecular targets through its iodine and phenoxy groups. The iodine atom can participate in halogen bonding, while the phenoxy group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-2-propanol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Propanol, 1-phenoxy-: Similar structure but without the iodine atom, leading to different chemical properties.
1-Iodo-2-propanol: Lacks the phenoxy group, resulting in different reactivity and applications.
Uniqueness
2-Propanol, 1-iodo-3-phenoxy- is unique due to the presence of both iodine and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-iodo-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJMMPMDOGFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CI)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472494 |
Source
|
Record name | 2-Propanol, 1-iodo-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129501-25-3 |
Source
|
Record name | 2-Propanol, 1-iodo-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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